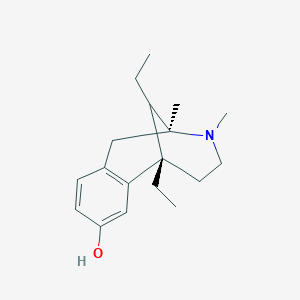

(-)-Metazocine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

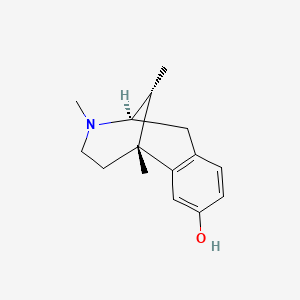

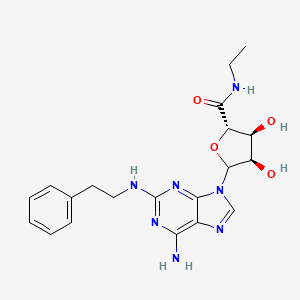

(-)-Metazocine is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. It is known for its potent analgesic properties and has been studied for its potential use in pain management. The compound exhibits stereoisomerism, with the (-)-enantiomer being the active form that interacts with opioid receptors in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Metazocine typically involves the following steps:

Formation of the Benzomorphan Core: The initial step involves the cyclization of appropriate precursors to form the benzomorphan core structure. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.

Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups to the benzomorphan core. This may include alkylation, acylation, or other modifications to achieve the desired chemical structure.

Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to isolate the (-)-enantiomer of Metazocine. This can be done using chiral chromatography or other enantioselective techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (-)-Metazocine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as alcohols or amines.

Substitution: Substitution reactions involve replacing specific functional groups with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: (-)-Metazocine is used as a reference compound in the study of opioid receptor interactions and structure-activity relationships. It serves as a model compound for developing new analgesics with improved efficacy and safety profiles.

Biology: In biological research, this compound is used to investigate the mechanisms of opioid receptor activation and signal transduction. It helps in understanding the physiological and pharmacological effects of opioid compounds.

Medicine: this compound has potential applications in pain management and anesthesia. It is studied for its analgesic properties and its ability to alleviate moderate to severe pain without causing significant side effects.

Industry: In the pharmaceutical industry, this compound is used in the development of new opioid analgesics. It serves as a lead compound for designing drugs with better therapeutic profiles and reduced risk of addiction and abuse.

Mechanism of Action

(-)-Metazocine exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptor. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound also interacts with other opioid receptors, such as delta and kappa receptors, contributing to its overall pharmacological profile.

Molecular Targets and Pathways:

Mu-Opioid Receptor: The primary target for this compound, responsible for its analgesic effects.

Delta and Kappa Receptors: Secondary targets that modulate the compound’s effects and contribute to its unique pharmacological properties.

Signal Transduction Pathways: Involves the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

Comparison with Similar Compounds

Morphine: A natural opioid with similar analgesic properties but different chemical structure and pharmacokinetics.

Codeine: A less potent opioid used for mild to moderate pain, structurally related to morphine.

Pentazocine: Another benzomorphan derivative with mixed agonist-antagonist properties, used for moderate to severe pain.

Uniqueness of (-)-Metazocine: this compound is unique due to its specific interaction with multiple opioid receptors and its distinct pharmacokinetic profile. Unlike morphine and codeine, this compound exhibits a different balance of receptor affinities, leading to a unique therapeutic and side effect profile. Its benzomorphan core structure also sets it apart from other opioids, providing a basis for the development of novel analgesics with improved safety and efficacy.

Properties

CAS No. |

21286-60-2 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

(1R,9R,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14+,15+/m0/s1 |

InChI Key |

YGSVZRIZCHZUHB-COLVAYQJSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[6-amino-2-(2-phenylethylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10795243.png)

![2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid](/img/structure/B10795270.png)